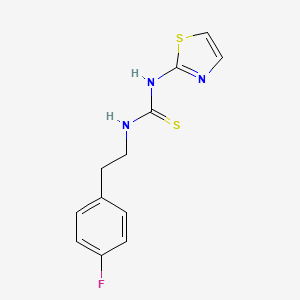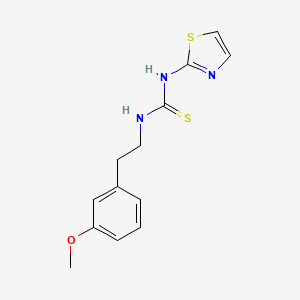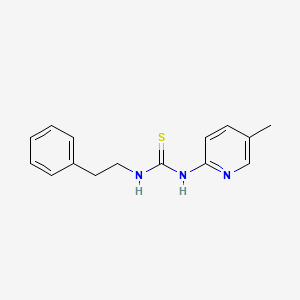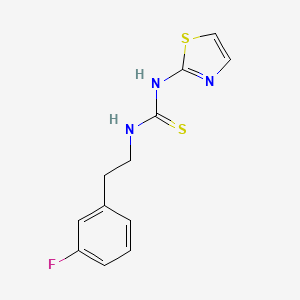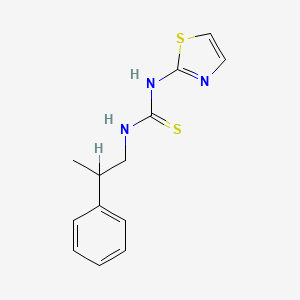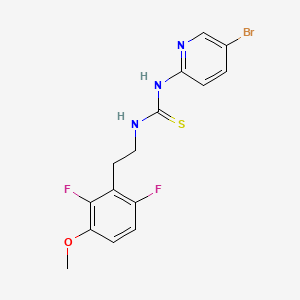
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2,6-difluoro-3-methoxyphenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PT-115 is a platinum-based intermetallic compound that has garnered significant attention in recent years due to its potential applications in various fields, including catalysis, medicine, and materials science. The compound is known for its high stability and unique electronic properties, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PT-115 typically involves the use of metal-organic chemical deposition (MOCD) methods. This process includes the deposition of platinum and its alloys onto various support materials such as carbon, silicon carbide, and titanium nitride. The reaction conditions often involve moderate temperatures around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure .
Industrial Production Methods
Industrial production of PT-115 involves large-scale synthesis techniques that ensure high yield and purity. The MOCD method is preferred due to its efficiency and ability to produce well-dispersed nanoparticles with sizes ranging from 1.5 to 6.2 nm. This method is quicker than conventional methods, with a total preparation time of approximately 10 hours .
Análisis De Reacciones Químicas
Types of Reactions
PT-115 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and other fields.
Common Reagents and Conditions
Common reagents used in the reactions involving PT-115 include oxygen, hydrogen, and various organic compounds. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed
The major products formed from the reactions of PT-115 depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound can form oxides that are useful in catalytic applications .
Aplicaciones Científicas De Investigación
PT-115 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of PT-115 involves its interaction with molecular targets and pathways within cells. In medical applications, PT-115 exerts its effects by binding to specific proteins and enzymes, disrupting their function and leading to cell death. This mechanism is particularly useful in targeting cancer cells that are resistant to conventional treatments .
Propiedades
Número CAS |
149488-76-6 |
|---|---|
Fórmula molecular |
C15H14BrF2N3OS |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)-3-[2-(2,6-difluoro-3-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H14BrF2N3OS/c1-22-12-4-3-11(17)10(14(12)18)6-7-19-15(23)21-13-5-2-9(16)8-20-13/h2-5,8H,6-7H2,1H3,(H2,19,20,21,23) |
Clave InChI |
HINMFTUIHCBZCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Otros números CAS |
149488-76-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





